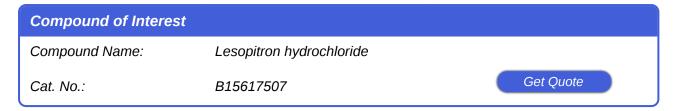


Lesopitron Hydrochloride: A Technical Overview of its Chemical Profile and Pharmacological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron hydrochloride is a potent and selective 5-HT1A receptor agonist that has been investigated for its anxiolytic properties. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed methodologies for key experimental assays are described, and its mechanism of action is illustrated through its signaling pathway.

Chemical Structure and Properties

Lesopitron, as the dihydrochloride salt (E-4424), is a member of the n-arylpiperazine class of organic compounds.[1] Its chemical identity and key properties are summarized below.

Chemical Identifiers



Identifier	Value	
IUPAC Name	2-(4-(4-(4-chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine dihydrochloride[2]	
CAS Number	132449-89-9 (dihydrochloride)[2][3]	
132449-46-8 (free base)[2][3]		
Synonyms	E-4424, E4424[2]	
InChI Key	RGDLQJUAYQRGBC-UHFFFAOYSA-N[2][4]	
SMILES	CIC1=CN(CCCCN2CCN(C3=NC=CC=N3)CC2) N=C1.[H]CI.[H]CI[2]	

Physicochemical Properties

Property	Value	
Molecular Formula	C15H21CIN6 · 2HCI[4]	
Molecular Weight	393.74 g/mol [2][3][4]	
Appearance	Solid powder[2]	
Melting Point	194-197.5 °C[3]	
Solubility	Soluble in DMSO[2]	
Storage	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[2]	

Pharmacological Profile

Lesopitron is a full and selective agonist of the 5-HT1A serotonin receptor.[5] This interaction is responsible for its observed anxiolytic-like effects.[6] It exhibits negligible effects on alphaadrenergic and dopaminergic receptors.[1][7]

In Vitro Activity

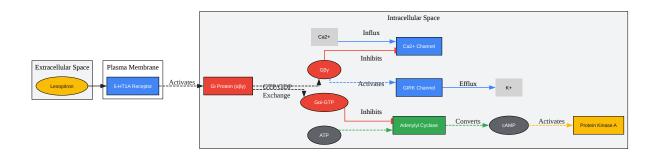


Parameter	Value	Species/System
IC50	125 nM	Rat hippocampal membranes (inhibition of forskolinstimulated adenylate cyclase) [5][6]
pKi	7.35	Rat brain (using [3H]8-OH- DPAT and [3H]Lesopitron as radioligands)[5]

Mechanism of Action

Lesopitron exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor by Lesopitron leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, activation of 5-HT1A receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of calcium channels, which hyperpolarizes the neuron and reduces neuronal excitability.





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Lesopitron Signaling Pathway

Experimental Protocols

The following sections describe generalized methodologies for key in vitro assays used to characterize the pharmacological activity of **Lesopitron hydrochloride**.

5-HT1A Receptor Binding Assay

This assay determines the affinity of Lesopitron for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

Membrane Preparation: Rat hippocampal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

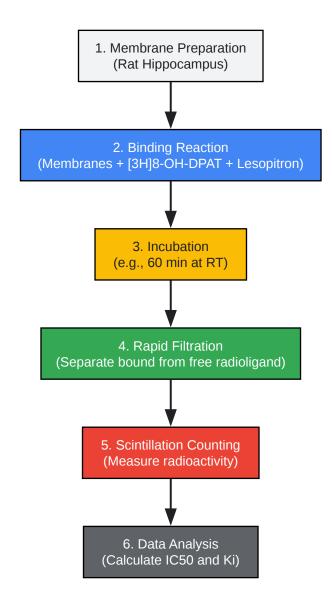
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- Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT1A receptor antagonist, such as [3H]8-OH-DPAT (e.g., 1 nM), and varying concentrations of Lesopitron hydrochloride.
- Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
- Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT1A ligand (e.g., 10 μM serotonin). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of Lesopitron that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.





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Receptor Binding Assay Workflow

Adenylyl Cyclase Activity Assay

This assay measures the ability of Lesopitron to inhibit the production of cAMP, typically stimulated by forskolin.

Methodology:

Membrane Preparation: As described in the receptor binding assay.

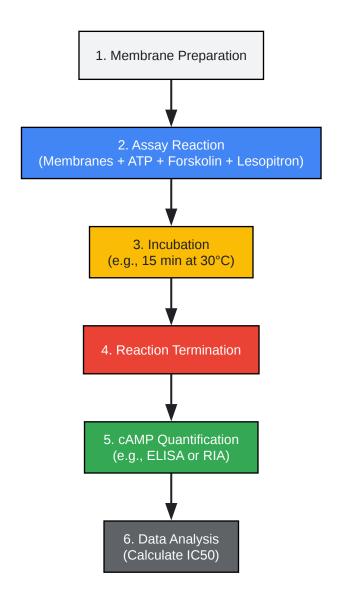
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- Assay Reaction: The membrane preparation is incubated in a buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine), a
 phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to
 stimulate adenylyl cyclase activity. Varying concentrations of Lesopitron hydrochloride are
 added to the reaction mixture.
- Incubation: The reaction is incubated at 30°C for a defined period (e.g., 15 minutes).
- Termination: The reaction is stopped by heating or the addition of a stop solution (e.g., 0.5 M HCl).
- cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The concentration of Lesopitron that causes 50% inhibition of forskolinstimulated adenylyl cyclase activity (IC50) is determined by non-linear regression analysis.





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Adenylyl Cyclase Assay Workflow

Conclusion

Lesopitron hydrochloride is a well-characterized 5-HT1A receptor agonist with a clear mechanism of action. Its chemical and pharmacological properties have been thoroughly investigated, providing a solid foundation for its potential therapeutic applications in anxiety disorders. The experimental protocols outlined in this document serve as a guide for the continued study and development of this and similar compounds.



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